molecular formula C24H24BrN3O2S B11363468 2-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

2-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11363468
M. Wt: 498.4 g/mol
InChI Key: OQZQSDJPGVTQBZ-UHFFFAOYSA-N
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Description

2-({[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with multiple functional groups, including a bromomethylphenyl group, a carbamoylmethylsulfanyl group, and a dimethylphenyl group. The presence of these diverse functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves coupling the intermediate with the pyridine ring under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-({[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H24BrN3O2S

Molecular Weight

498.4 g/mol

IUPAC Name

2-[2-(4-bromo-2-methylanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C24H24BrN3O2S/c1-14-7-5-6-8-19(14)28-23(30)22-16(3)11-17(4)26-24(22)31-13-21(29)27-20-10-9-18(25)12-15(20)2/h5-12H,13H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

OQZQSDJPGVTQBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=C(C=C(C=C3)Br)C

Origin of Product

United States

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